molecular formula C11H17N3O3 B12922286 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one CAS No. 38957-43-6

2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one

Cat. No.: B12922286
CAS No.: 38957-43-6
M. Wt: 239.27 g/mol
InChI Key: DWVRYYUQMVDLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the 2-position.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.

    Morpholine Addition: The morpholine ring can be added through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-4-methoxy-5-piperidinopyridazin-3(2H)-one
  • 2-ethyl-4-methoxy-5-pyrrolidinopyridazin-3(2H)-one

Uniqueness

2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different substituents.

Properties

CAS No.

38957-43-6

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

2-ethyl-4-methoxy-5-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C11H17N3O3/c1-3-14-11(15)10(16-2)9(8-12-14)13-4-6-17-7-5-13/h8H,3-7H2,1-2H3

InChI Key

DWVRYYUQMVDLDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCOCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.